molecular formula C8H10FN B1318894 3-Fluoro-2-methylbenzylamine CAS No. 771573-36-5

3-Fluoro-2-methylbenzylamine

Cat. No. B1318894
CAS RN: 771573-36-5
M. Wt: 139.17 g/mol
InChI Key: ITQMQLUKMFEJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methylbenzylamine is a chemical compound with the molecular formula C8H10FN . It is used as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methylbenzylamine consists of a benzene ring substituted with a fluorine atom, a methyl group, and a benzylamine group . The InChI code for this compound is 1S/C8H10FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 .


Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzylamine is a colorless to pale yellow crystalline solid. It has a molecular weight of 139.17 . It is soluble in water and organic solvents.

Scientific Research Applications

1. Synthesis of Complex Organic Compounds

3-Fluoro-2-methylbenzylamine has been utilized in the synthesis of complex organic compounds. For instance, it has been used in the preparation of a half-sandwich iridium(III) complex. This complex was obtained by reacting 3-fluoro-N-methylbenzylamine with [(η5-Cp*)IrCl2]2 in very good yield, demonstrating its utility in creating sophisticated iridium-based structures (Kong et al., 2018).

2. Development of Hybrid Materials

The compound has also been involved in the development of novel hybrid materials. For example, reactions of 3-fluoro-N-methylbenzylamine with PbBr2 in concentrated HBr aqueous solution led to the formation of a two-dimensional single-layered organic-inorganic hybrid material. This material showed reversible phase transitions and intense fluorescent properties, indicating potential applications in materials science and optoelectronics (Hao et al., 2019).

Safety and Hazards

While specific safety and hazard information for 3-Fluoro-2-methylbenzylamine is not available in the sources I found, it’s important to handle all chemical compounds with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(3-fluoro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQMQLUKMFEJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293157
Record name 3-Fluoro-2-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylbenzylamine

CAS RN

771573-36-5
Record name 3-Fluoro-2-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771573-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-methylbenzylamine
Reactant of Route 2
3-Fluoro-2-methylbenzylamine
Reactant of Route 3
3-Fluoro-2-methylbenzylamine
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-methylbenzylamine
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-methylbenzylamine
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-methylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.